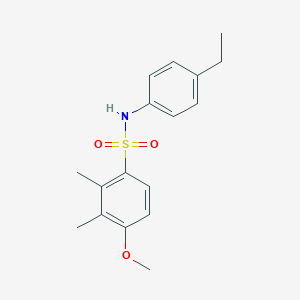
N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as sulcotrione, is a sulfonamide herbicide that is widely used in agriculture. It is a selective herbicide that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. Sulcotrione has been shown to be effective against a wide range of broadleaf weeds and grasses, and is particularly useful in controlling weeds that have developed resistance to other herbicides.
作用機序
Sulcotrione inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to affect the biosynthesis of carotenoids and plastoquinone in plants, which are important components of the photosynthetic machinery. This leads to a reduction in photosynthetic efficiency and ultimately to the death of the plant. Sulcotrione has also been shown to affect the activity of certain enzymes in plants, which can lead to changes in the levels of certain metabolites.
実験室実験の利点と制限
Sulcotrione is a useful tool in plant physiology research, as it can be used to study the role of carotenoids and plastoquinone in photosynthesis. However, its use is limited by its toxicity and its potential to affect other metabolic pathways in plants.
将来の方向性
There are several areas of research that could be pursued in relation to N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. These include:
1. Developing more efficient synthesis methods for N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide that are more environmentally friendly.
2. Studying the effects of N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide on non-target organisms, such as beneficial insects and soil microbes.
3. Developing new herbicides that target different steps in the biosynthesis of carotenoids and plastoquinone.
4. Studying the mechanisms of resistance to N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in weeds, and developing strategies to overcome this resistance.
5. Studying the potential use of N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide as a tool in plant breeding, to select for plants with increased resistance to herbicides.
合成法
Sulcotrione can be synthesized by reacting 4-ethylphenol with chloroacetyl chloride and then with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.
科学的研究の応用
Sulcotrione has been extensively studied for its herbicidal properties and its mode of action. It has been shown to be effective against a wide range of weeds, including those that have developed resistance to other herbicides. Sulcotrione has also been used as a tool in plant physiology research to study the role of carotenoids and plastoquinone in photosynthesis.
特性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-14-6-8-15(9-7-14)18-22(19,20)17-11-10-16(21-4)12(2)13(17)3/h6-11,18H,5H2,1-4H3 |
InChIキー |
NEHHEQCYWQTQAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
正規SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















